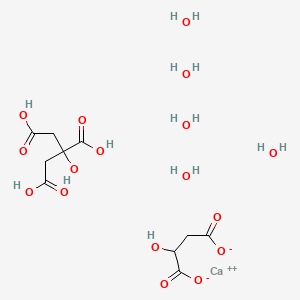
(4-Formylphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is an analogue of 4-Hydroxybenzenemethanesulfonyl chloride and a derivative of 4-Hydroxybenzyl alcohol. This compound is used as a reagent in various chemical syntheses, including the synthesis of conjugates used in medical treatments such as acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (4-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions catalyzed by polyphenol oxidase.
Substitution: It reacts with alcohols to form methanesulfonates, which are intermediates in substitution reactions.
Common Reagents and Conditions:
Oxidation: Polyphenol oxidase is commonly used as a catalyst.
Substitution: Alcohols and non-nucleophilic bases are used in the formation of methanesulfonates.
Major Products:
Oxidation: The major products are oxidized phenols.
Substitution: The major products are methanesulfonates, which can be further used in various chemical reactions.
Aplicaciones Científicas De Investigación
(4-Formylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It participates in the synthesis of conjugates used in biological studies.
Mecanismo De Acción
The mechanism of action of (4-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. This reactivity allows it to participate in various chemical reactions, forming stable products such as methanesulfonates .
Comparación Con Compuestos Similares
4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar chemical reactions.
4-Hydroxybenzyl Alcohol: A derivative used in the synthesis of (4-Formylphenyl)methanesulfonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of medical conjugates. Its ability to participate in oxidation and substitution reactions makes it a versatile reagent in both research and industrial settings .
Propiedades
IUPAC Name |
(4-formylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYACRWBDYWSGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281255 |
Source


|
| Record name | 4-Formylbenzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-28-6 |
Source


|
| Record name | 4-Formylbenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formylbenzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)



